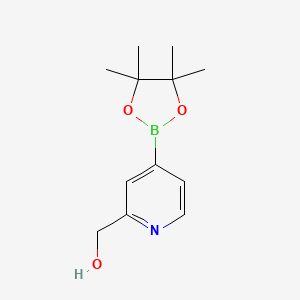

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

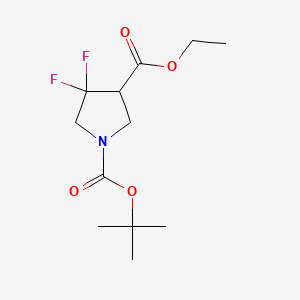

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a type of boronic acid . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of “(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” involves several steps. One method involves stirring phenyl ethanoate, a THF/methanol mixture (4:1, 25 ml), and a 1N sodium hydroxide aqueous solution (5.7 ml) at room temperature for 18 hours, followed by stirring at 40°C for 3 hours . The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. Water is added to the concentrated residue, and it is made slightly acidic by adding 1N hydrochloric acid .Molecular Structure Analysis

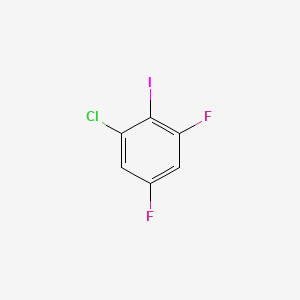

The molecular formula of “(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is C10H11BO6 . Its molecular weight is 238 .Chemical Reactions Analysis

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It can also participate in the oxidative Heck reaction and intramolecular C-H amidation sequence .Physical And Chemical Properties Analysis

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 238 . It is insoluble in water but soluble in methanol .Applications De Recherche Scientifique

Organic Optoelectronics

Research has shown that boronic acid-based materials, including derivatives of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid, have been utilized in the development of organic light-emitting diodes (OLEDs). These materials offer promising alternatives for 'metal-free' infrared emitters due to their structural design and synthesis capabilities, which are crucial for OLED applications (Squeo & Pasini, 2020).

Biomass Conversion

In the context of sustainable chemistry, boronic acid derivatives are explored for converting plant biomass into valuable chemicals. This includes the synthesis of 5-Hydroxymethylfurfural (HMF) and its derivatives from hexose carbohydrates and lignocellulose, showcasing the role of boronic acids in facilitating a transition towards renewable sources of hydrocarbons (Chernyshev, Kravchenko, & Ananikov, 2017).

Water Desalination

In seawater desalination, the issue of boron contamination is significant. Research on boron removal by reverse osmosis membranes has highlighted the potential of boronic acid derivatives to enhance the removal process, ensuring safer drinking water from desalination technologies (Tu, Nghiem, & Chivas, 2010).

Drug Discovery

Boronic acid drugs have received increased attention for their therapeutic potential. The unique properties of boronic acids, including (2,4-Bis(methoxycarbonyl)phenyl)boronic acid, enhance drug potency and pharmacokinetics, leading to the approval of several boronic acid-based drugs and many others in clinical trials (Plescia & Moitessier, 2020).

Plant Boron Nutrition

The development of boron-buffered solution culture systems for controlled studies of plant boron nutrition underscores the importance of boronic acid derivatives in agricultural research. These systems help in the detailed investigation of boron's role in plant growth and development, providing insights into optimal boron usage for crop production (Asad, Bell, Dell, & Huang, 2004).

Propriétés

IUPAC Name |

[2,4-bis(methoxycarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5,14-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKKSVFGRKVGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681700 |

Source

|

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid | |

CAS RN |

1256354-98-9 |

Source

|

| Record name | 1,3-Benzenedicarboxylic acid, 4-borono-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)